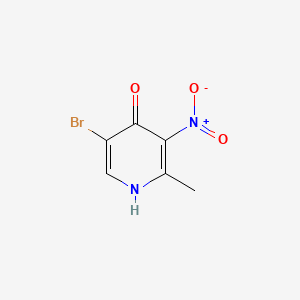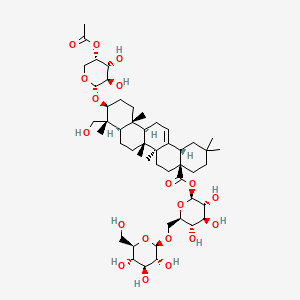![molecular formula C9H8BrNO2 B595566 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1246651-99-9](/img/structure/B595566.png)
7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is a type of 3-aryl-2H-benzo[b][1,4]oxazin-2-one . These compounds are synthesized via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .
Synthesis Analysis
The synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones, such as “7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one”, is achieved through a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . This method has been demonstrated to be compatible with a wide range of functional groups .Molecular Structure Analysis
The molecular structure of this compound can be characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .Chemical Reactions Analysis
The chemical reactions involving this compound are typically catalyzed by TFA and involve a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . This transformation has been shown to be efficient and compatible with a wide range of functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be studied using differential scanning calorimetry (DSC) and FT-IR after each cure stage . The cross-linked polybenzoxazine (PTMBE) gave a transparent film through the thermal casting method .Mechanism of Action
Future Directions
The future directions for this compound could involve further exploration of its synthesis and properties. The efficiency of the transformation process could be improved, and the compatibility with a wider range of functional groups could be explored . Additionally, the potential applications of this compound in various fields could be investigated.
properties
IUPAC Name |
7-bromo-5-methyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-5-2-6(10)3-7-9(5)11-8(12)4-13-7/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSDCEZFENKVMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)CO2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

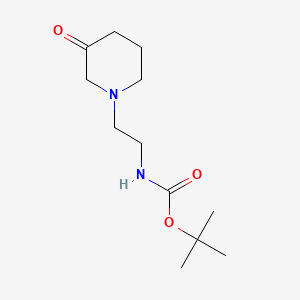
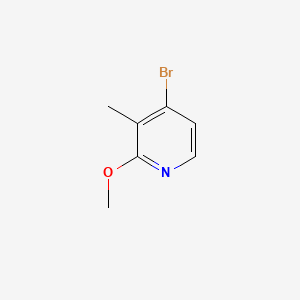
![6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B595486.png)
![7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/no-structure.png)
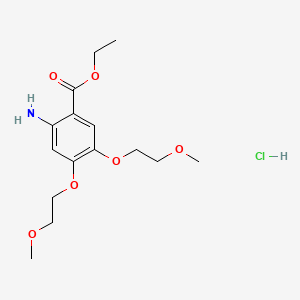
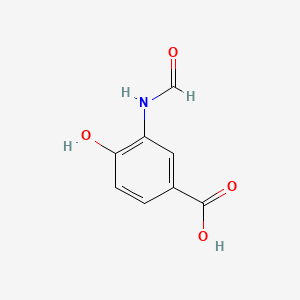
![3-[3-(Benzyloxy)phenyl]-5-methoxypyridine](/img/structure/B595490.png)

![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B595492.png)

